1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- is a chemical compound with the molecular formula C16H22N2O2S. It is known for its unique structure, which includes a naphthalene ring, a sulfonamide group, and a dimethylamino group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- involves several steps. One common method includes the reaction of naphthalene with sulfonamide under specific conditions to introduce the sulfonamide group. The butyl and dimethylamino groups are then added through subsequent reactions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- can be compared with other similar compounds, such as:
Naphthalenesulfonamide derivatives: These compounds share the naphthalene and sulfonamide groups but differ in their substituents.
Dimethylamino derivatives: These compounds contain the dimethylamino group but may have different core structures. The uniqueness of 1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
96100-90-2 |
---|---|
Molekularformel |
C17H24N2O2S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
N-butyl-5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-5-6-13-19(4)22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)18(2)3/h7-12H,5-6,13H2,1-4H3 |
InChI-Schlüssel |
BPLJXVFZXLRNME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.